An In-depth Technical Guide to (2E)-3-(2-nitrophenyl)acryloyl chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to (2E)-3-(2-nitrophenyl)acryloyl chloride: Synthesis, Reactivity, and Applications
Abstract
(2E)-3-(2-nitrophenyl)acryloyl chloride is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. As a derivative of cinnamic acid, it incorporates a highly reactive acyl chloride group and a synthetically malleable nitro group, positioning it as a valuable intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis protocols, and characteristic reactivity. We will explore its application in nucleophilic acyl substitution reactions and its pivotal role in advanced synthetic strategies, such as the reductive cyclization pathway to quinoline scaffolds. Detailed experimental procedures, safety protocols, and characterization data are presented to equip researchers with the practical knowledge required for its effective utilization.
Chemical Identity and Physicochemical Properties
(2E)-3-(2-nitrophenyl)acryloyl chloride, also known as (E)-o-nitrocinnamoyl chloride, is an organic compound that belongs to the class of acyl chlorides. The presence of both the acyl chloride and the ortho-nitro group on the phenyl ring imparts a unique and powerful reactivity profile.
The trans or (E)-configuration of the alkene moiety is the thermodynamically more stable isomer and is typically the form obtained through standard synthetic procedures.
Table 1: Physicochemical Properties of (2E)-3-(2-nitrophenyl)acryloyl chloride
| Property | Value | Source |
| CAS Number | 141236-47-7 | [1] |
| Molecular Formula | C₉H₆ClNO₃ | [1][2] |
| Molecular Weight | 211.60 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid (based on related compounds) | N/A |
| SMILES | ClC(=O)/C=C/c1ccccc1[O-] | [1] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride involves the chlorination of its corresponding carboxylic acid, (2E)-3-(2-nitrophenyl)acrylic acid (o-nitrocinnamic acid).
Precursor Synthesis: (2E)-3-(2-nitrophenyl)acrylic acid
The precursor, o-nitrocinnamic acid, is typically synthesized via a condensation reaction, such as the Perkin or Doebner-von Miller reaction, from 2-nitrobenzaldehyde.[3] A reliable method involves the condensation of 2-nitrobenzaldehyde with malonic acid or sodium acetate in the presence of a base and acetic anhydride.[3][4]
Chlorination Protocol
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a preferred reagent for this purpose due to its efficacy and the convenient removal of byproducts.[5][6]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acyl chlorides. The reaction is irreversible because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[6]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the parent carboxylic acid.[7][8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent loss of product.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with atmospheric moisture.[9]
Detailed Experimental Protocol: Synthesis of (2E)-3-(2-nitrophenyl)acryloyl chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend (2E)-3-(2-nitrophenyl)acrylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[9]
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, as a catalyst). From the dropping funnel, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred suspension at 0 °C (ice bath).[6][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[9]
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.
-
Purification: The crude product can often be used directly for subsequent reactions. If higher purity is required, it can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) or by short-path distillation under high vacuum, although thermal decomposition is a risk.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized acyl chloride is critical. The following are expected spectroscopic signatures:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the acyl chloride carbonyl (C=O) stretch is expected in the range of 1780-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (~1700 cm⁻¹) due to the inductive effect of the chlorine atom.
-
¹H NMR Spectroscopy: The proton signals for the vinyl group will appear as doublets in the downfield region (typically δ 6.5-8.0 ppm), with a large coupling constant (J ≈ 15-16 Hz) confirming the (E)-stereochemistry. The aromatic protons will appear as a multiplet in the region of δ 7.5-8.2 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride is highly deshielded and will appear at a characteristic chemical shift around δ 165-170 ppm.[10]
Chemical Reactivity and Synthetic Applications
The high reactivity of (2E)-3-(2-nitrophenyl)acryloyl chloride stems from the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[7][11] This makes it an excellent substrate for nucleophilic acyl substitution reactions.[11][12]
Nucleophilic Acyl Substitution
The general mechanism is a two-step addition-elimination process where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.[12][13]
Common Reactions:
-
Hydrolysis: Vigorous reaction with water to form the parent carboxylic acid.[8][13]
-
Alcoholysis: Reaction with alcohols to yield esters.[13][14]
-
Aminolysis: Reaction with ammonia, primary, or secondary amines to form amides.[7][13]
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[11]
These reactions are foundational in building more complex molecules for various applications, including fragrances, pharmaceuticals, and agrochemicals.[10][14][15]
Key Application: Reductive Cyclization to Quinolines
A premier application for this compound is in the synthesis of quinoline derivatives. The ortho-nitro group is strategically positioned to participate in an intramolecular cyclization reaction upon its reduction to an amino group.
Mechanism:
-
Acylation: (2E)-3-(2-nitrophenyl)acryloyl chloride is first reacted with a nucleophile (e.g., an amine or alcohol) to form a stable amide or ester derivative.
-
Reduction of Nitro Group: The nitro group of the derivative is reduced to an amine (-NH₂) using a reducing agent such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Intramolecular Cyclization: The newly formed amino group acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system (a Michael addition).
-
Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization and subsequent aromatization (often via oxidation) to yield the stable quinoline ring system. This pathway is a powerful tool for generating substituted 2-aminoquinolines and related heterocyclic structures.[16]
Safety, Handling, and Storage
(2E)-3-(2-nitrophenyl)acryloyl chloride must be handled with extreme care, following rigorous safety protocols. Its hazardous nature is a combination of the properties of acyl chlorides and nitroaromatic compounds.
-
Corrosivity: As an acyl chloride, it is highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract.[17][18] It reacts violently with water, releasing corrosive HCl gas.[17][19]
-
Toxicity: It is expected to be toxic if inhaled or swallowed.[18] Nitroaromatic compounds can also have associated toxicities.
-
Flammability: While not as volatile as smaller acyl chlorides, it should be treated as flammable.[18]
Table 2: Essential Safety and Handling Protocols
| Protocol | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, neoprene or nitrile gloves, flame-retardant lab coat. | To prevent contact with skin, eyes, and clothing.[17] |
| Handling | Must be handled in a certified chemical fume hood.[17] Use spark-proof tools and ground equipment.[17] | To avoid inhalation of corrosive vapors and prevent ignition.[17] |
| Storage | Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[17][18] Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly sealed. | To prevent degradation from moisture and heat, and to maintain stability.[17][18] |
| Incompatible Materials | Water, alcohols, amines, bases, and strong oxidizing agents.[17] | To prevent violent, exothermic reactions.[17] |
| Spill & Disposal | Absorb spills with an inert, dry material (e.g., sand or vermiculite). Dispose of as hazardous chemical waste in accordance with local regulations. | To safely contain and neutralize the reactive compound. |
Conclusion
(2E)-3-(2-nitrophenyl)acryloyl chloride is a potent and versatile chemical intermediate. Its bifunctional nature, combining the high reactivity of an acyl chloride with the synthetic potential of a nitro group, makes it an invaluable tool for synthetic chemists. While its handling requires stringent safety measures due to its corrosivity and reactivity, its utility in constructing complex molecules, particularly through nucleophilic acyl substitution and elegant reductive cyclization strategies, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to harness the synthetic power of this compound safely and effectively.
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